3-(Morpholinosulfonyl)benzoyl chloride
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Overview
Description
3-(Morpholinosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C11H12ClNO4SThis compound is characterized by the presence of a benzoyl chloride group attached to a morpholinosulfonyl moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinosulfonyl)benzoyl chloride typically involves the reaction of 3-sulfamoylbenzoic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 3-(morpholinosulfonyl)benzoic acid.
Common Reagents and Conditions
Amines: Used in the formation of amides under mild conditions.
Alcohols: Used in the formation of esters, typically in the presence of a base.
Water: Used in hydrolysis reactions to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
3-(Morpholinosulfonyl)benzoic acid: Formed from hydrolysis.
Scientific Research Applications
3-(Morpholinosulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholinosulfonyl)benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the morpholinosulfonyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analogue without the morpholinosulfonyl group.
3-(Morpholinosulfonyl)benzoic Acid: The hydrolyzed form of 3-(Morpholinosulfonyl)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the benzoyl chloride and morpholinosulfonyl groups, which confer distinct reactivity and functionalization capabilities. This dual functionality makes it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJSMVLMHWTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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